Thalidomide-NH-PEG2-COOH

PROTAC Structure-Activity Relationship Aurora Kinase A

Select Thalidomide-NH-PEG2-COOH (≥98% purity) to eliminate linker-related variability in your PROTAC SAR campaigns. Its NH-linked PEG2 spacer provides the precise 5-position exit vector and minimal chain length proven critical for achieving single-digit nanomolar DC50 (~3.9 nM) in AURKA-targeting degraders. With DMSO solubility ~125 mg/mL, this building block enables robust stock solution preparation for dose-response and kinetic assays. Secure consistent synthesis of CRBN-recruiting heterobifunctional degraders with this modular, pre-assembled conjugate.

Molecular Formula C20H23N3O8
Molecular Weight 433.4 g/mol
Cat. No. B8175991
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-NH-PEG2-COOH
Molecular FormulaC20H23N3O8
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C=C(C=C3)NCCOCCOCCC(=O)O
InChIInChI=1S/C20H23N3O8/c24-16-4-3-15(18(27)22-16)23-19(28)13-2-1-12(11-14(13)20(23)29)21-6-8-31-10-9-30-7-5-17(25)26/h1-2,11,15,21H,3-10H2,(H,25,26)(H,22,24,27)
InChIKeyTWTMAVHRHZISKR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thalidomide-NH-PEG2-COOH: A Core Cereblon-Recruiting PROTAC Linker Building Block


Thalidomide-NH-PEG2-COOH (CAS 2412056-45-0) is a bifunctional ligand-linker conjugate designed for Proteolysis Targeting Chimera (PROTAC) technology . It incorporates a thalidomide moiety, which acts as a ligand for the E3 ubiquitin ligase cereblon (CRBN), and is conjugated via a characteristic NH (amine) linkage to a diethylene glycol (PEG2) spacer, terminating in a carboxylic acid group for further conjugation . This compound serves as a pre-assembled building block, simplifying the synthesis of CRBN-recruiting heterobifunctional degraders by providing a modular, ready-to-couple component for linking to a target protein ligand .

The Critical Role of the NH-PEG2 Architecture in PROTAC Ternary Complex Formation


In PROTAC development, the linker is not a passive tether but a crucial determinant of efficacy, influencing the formation of a stable and productive ternary complex between the target protein and the E3 ligase [1]. Substituting Thalidomide-NH-PEG2-COOH with seemingly similar analogs can lead to experimental failure due to differences in linker length, exit vector, and physicochemical properties. Specifically, the NH-linked PEG2 chain provides a distinct spatial trajectory and a balance of rigidity and flexibility compared to O-linked or longer PEG variants [2]. These subtle variations can dramatically alter degradation potency (DC50), selectivity, and solubility, as linker length optimization is a critical and non-linear step in degrader design [3]. Therefore, using this specific compound is essential for maintaining design consistency and achieving predictable outcomes in structure-activity relationship (SAR) studies.

Quantitative Differentiation of Thalidomide-NH-PEG2-COOH from Key Analogs


Differential Linker Exit Vector: NH Linkage Enables 5-Position Conjugation for High-Potency Degraders

The NH linkage on Thalidomide-NH-PEG2-COOH directs the PEG linker from the 5-position of the phthalimide ring. In contrast, O-linked analogs attach at the 4-position. An SAR study demonstrated that a linker as short as 2 PEG units attached to the 5-position (mimicking the exit vector of this compound) can yield a highly potent AURKA degrader (SK2188) with a DC50 of 3.9 nM and Dmax of 89% [1]. This validates that the specific exit vector, determined by the NH linkage, supports high degradation efficiency even with the minimal PEG2 spacer length.

PROTAC Structure-Activity Relationship Aurora Kinase A

Solubility Profile: Enhanced DMSO Solubility vs. Pomalidomide Analog

Thalidomide-NH-PEG2-COOH demonstrates superior solubility in DMSO compared to the corresponding Pomalidomide-based analog, Pomalidomide-PEG2-COOH. Reported data indicates a DMSO solubility of ~125 mg/mL (~288.41 mM) for the target compound , while the pomalidomide analog exhibits a lower solubility of ~62.5 mg/mL (~144.21 mM) in the same solvent . This represents a ~2-fold higher solubility, which is critical for preparing high-concentration stock solutions required for in vitro assays.

Solubility Formulation Physicochemical Properties

Lipophilicity: Lower LogP Compared to Pomalidomide-PEG2-COOH for Improved Aqueous Compatibility

The calculated partition coefficient (LogP) for Thalidomide-NH-PEG2-COOH is -0.5 , indicating it is more hydrophilic than its analog Pomalidomide-PEG2-COOH, which has a LogP of 0.1 . The lower LogP value suggests that the target compound is more compatible with aqueous assay conditions and may exhibit different solubility and permeability profiles, which can influence the overall physicochemical properties of the final PROTAC molecule.

Lipophilicity LogP Drug-likeness

Key Application Scenarios for Thalidomide-NH-PEG2-COOH Based on Quantified Differentiation


Designing Potent AURKA Degraders via the 5-Position Exit Vector

For research groups focusing on Aurora Kinase A (AURKA) degradation in neuroblastoma or other cancers, Thalidomide-NH-PEG2-COOH is the ideal starting material. Its NH-linked PEG2 chain provides the exact 5-position exit vector and minimal linker length shown to be critical for achieving high degradation potency (DC50 ~3.9 nM) as demonstrated in SAR studies [1]. Using this compound ensures adherence to a validated design principle, streamlining the hit-to-lead optimization process for AURKA-targeting PROTACs.

High-Concentration In Vitro Assay Development Requiring Superior Solubility

This compound is preferred when preparing concentrated PROTAC libraries or performing in vitro assays that are sensitive to DMSO levels. With a DMSO solubility of ~125 mg/mL, it is approximately twice as soluble as its pomalidomide analog [REFS-1, REFS-2]. This property allows researchers to create more robust stock solutions, minimize vehicle-induced artifacts, and maintain compound integrity in solution, which is essential for accurate dose-response and degradation kinetic studies.

PROTAC SAR Studies Focused on Linker Length and Exit Vector Optimization

Thalidomide-NH-PEG2-COOH is an essential tool for systematic structure-activity relationship (SAR) campaigns exploring the effect of linker length and attachment point on degradation efficacy. As studies have shown that GSPT1 degradation is dependent on PEG-linker length and that a 2-unit PEG chain can be optimal [1], this compound serves as a precise control or building block. By comparing PROTACs built with this compound against those made with O-linked or longer PEG analogs (e.g., PEG4 or PEG6), researchers can definitively map the relationship between linker architecture and the formation of productive ternary complexes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-NH-PEG2-COOH

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.